molecular formula C22H18O6 B1667389 Jamaicin CAS No. 24211-36-7

Jamaicin

Cat. No. B1667389
CAS RN: 24211-36-7
M. Wt: 378.4 g/mol
InChI Key: WITLAWYGGVAFLU-UHFFFAOYSA-N
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Description

AnCoA4 is an Orai1 channel inhibitor. It acts by blocking calcium influx, reducing its interaction with STIM1, inhibiting T cell activation by preventing calcium-activated gene expression, and inhibiting delayed-type hypersensitivity reaction in vivo.

Future Directions

For more detailed information, you can refer to the United Nations Common Country Analysis of Jamaica (2022) .

properties

IUPAC Name

3-(6-methoxy-1,3-benzodioxol-5-yl)-8,8-dimethylpyrano[2,3-f]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-22(2)7-6-12-16(28-22)5-4-13-20(23)15(10-25-21(12)13)14-8-18-19(27-11-26-18)9-17(14)24-3/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITLAWYGGVAFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4OC)OCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jamaicin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
PF Schuda, WA Price - The Journal of Organic Chemistry, 1987 - ACS Publications
… isoflavones jamaicin (1) and calopogonium isoflavone-B (2). Jamaicin (1) was isolated from Piscidia erythrina barkroot and the structure determined.14 Only one synthesis of jamaicin (1…
Number of citations: 101 pubs.acs.org
P Pietta, C Zio - Journal of Chromatography A, 1983 - Elsevier
… for jamaicin and lisetin was 5 ng. In conclusion, the proposed method gives a rapid, sensitive and reproducible quantification of jamaicin and lisetin in Piscidia erythrina L. extracts. …
Number of citations: 8 www.sciencedirect.com
R Adams, M Gianturco - Journal of the American Chemical …, 1956 - ACS Publications
… The mother liquors of the jamaicin from the first fraction … of jamaicin from methanol. The mother liquors from this crop … A mixed mp with jamaicin gave a large depression, a mixed mp with …
Number of citations: 13 pubs.acs.org
WA PRICE - 1985 - search.proquest.com
… The synthesis was completed using a modification of Foot's formylation technique; treatment of the intermediate desoxybenzoin with Bredereck's reagent afforded jamaicin in …
Number of citations: 0 search.proquest.com
D Buyinza, LJ Yang, S Derese, A Ndakala… - Natural Product …, 2021 - Taylor & Francis
… Isojamaicin (15), which differs from jamaicin by the position of methoxy group in ring B, was inactive against A549 cells but showed moderate activity (IC 50 34.5 ± 3.9 µM) against …
Number of citations: 9 www.tandfonline.com
A Yenesew, JO Midiwo… - Journal of natural products, 1997 - ACS Publications
… , this study resulted in the isolation of another new isoflavone, 6-methoxycalopogonium isoflavone A (1), together with the known isoflavones formononetin, ferrugone, and jamaicin and …
Number of citations: 42 pubs.acs.org
A Yenesew - 1997 - erepository.uonbi.ac.ke
The family Leguminosae, with some 18,000 species and 650 genera, is the second largest family of dicotyledons. It is divided into three subfamilies; namely Mimosoideae, …
Number of citations: 4 erepository.uonbi.ac.ke
JA Moore, S Eng - Journal of the American Chemical Society, 1956 - ACS Publications
… Substances D and E were isolated from jamaicin mother liquors and were … of jamaicin was obtained by rechromatography of the combined crystallization mother liquors. Jamaicin …
Number of citations: 23 pubs.acs.org
A Yenesew, JO Midiwo, PG Waterman - Phytochemistry, 1998 - Elsevier
… The trivial name norisojamaicin is proposed, relating it to the known compound jamaicin (12) which was also isolated. Compound 13 was isolated as colourless oil. The HREI mass …
Number of citations: 85 www.sciencedirect.com
Á Gottsegen, S Antus, L Farkas… - … of the Fifth …, 1977 - Elsevier Science & Technology
Number of citations: 0

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